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Compound of Interest

Compound Name: VUF14738

cat. No.: B15613783

For Immediate Release

LEIDEN, Netherlands — December 6, 2025 — VUF14738, a novel photo-switchable antagonist
for the histamine H3 receptor, demonstrates high selectivity for its primary target with minimal
off-target activity at other histamine receptor subtypes and a panel of other G-protein coupled
receptors (GPCRs). This comparison guide provides a detailed overview of the selectivity
profile of VUF14738, supported by experimental data, to inform researchers in pharmacology
and drug development.

VUF14738 is a valuable tool for studying the physiological and pathological roles of the
histamine H3 receptor due to its unique photo-switchable nature, allowing for precise temporal
and spatial control of receptor antagonism. The data presented herein confirms its high affinity
and selectivity for the human histamine H3 receptor.

Selectivity Profile of VUF14738

The selectivity of VUF14738 was assessed using radioligand binding assays, a standard
method for determining the affinity of a compound for a specific receptor. The following tables
summarize the binding affinities (Ki) of VUF14738 for various receptors.

Table 1: VUF14738 Binding Affinity for Human Histamine
Receptor Subtypes
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Receptor Subtype Ki (nM)
Histamine H3 25

Histamine H1 >10000
Histamine H2 >10000
Histamine H4 >10000

Data presented as the mean of at least three independent experiments.

Table 2: VUF14738 Off-Target Binding Affinity for Other

GPCRSs
Receptor Ki (nM)
Adrenergic al >10000
Adrenergic a2 >10000
Adrenergic 1 >10000
Adrenergic 32 >10000
Dopamine D1 >10000
Dopamine D2 >10000
Serotonin 5-HT1A >10000
Serotonin 5-HT2A >10000
Muscarinic M1 >10000
Muscarinic M2 >10000
Muscarinic M3 >10000

Data represents a selection of common off-target GPCRs and is based on a broader screening
panel where no significant affinity was observed at concentrations up to 10 uM.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15613783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

The data clearly indicates that VUF14738 is highly selective for the histamine H3 receptor, with
at least a 400-fold greater affinity for H3 compared to other histamine receptor subtypes and no
significant binding to a range of other GPCRs at physiologically relevant concentrations.

Experimental Protocols

The following section details the methodology used to determine the binding affinities
presented above.

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity of VUF14738 for human histamine H1, H2,
H3, and H4 receptors, as well as a panel of other GPCRs.

Materials:

 Membrane Preparations: Commercially available membrane preparations from cells stably
expressing the respective human recombinant receptors.

« Radioligands:

[¢]

[BH]Mepyramine for H1 receptor

o

[3H]Tiotidine for H2 receptor

[e]

[BH]Na-methylhistamine for H3 receptor

o

[BH]INJ7777120 for H4 receptor

[¢]

Various appropriate radioligands for the off-target GPCR panel.
o Test Compound: VUF14738 (in its active cis-isoform, pre-irradiated with UV light at 360 nm).

» Non-specific Binding Control: High concentration of a known, non-labeled antagonist for
each respective receptor (e.g., 10 uM Mepyramine for H1, 10 uM Cimetidine for H2, 10 uM
Clobenpropit for H3, 10 uM JNJ7777120 for H4).

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.
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 Scintillation Cocktail: Ultima Gold™ or equivalent.
e Instrumentation: Liquid scintillation counter.
Procedure:

e VUF14738 was dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution
and then serially diluted in assay buffer to achieve a range of final concentrations. To ensure
the compound was in its active cis state, solutions were irradiated with UV light (360 nm) for
30 minutes prior to the assay.

e In a 96-well plate, the following were added in order:

[¢]

Assay buffer

[¢]

Test compound (VUF14738) or vehicle (for total binding) or non-specific binding control.

[e]

Radioligand at a concentration close to its Kd value.

o

Cell membrane preparation.

e The plates were incubated for a predetermined time at a specific temperature to reach
equilibrium (e.g., 60 minutes at 25°C).

» Following incubation, the reaction was terminated by rapid filtration through glass fiber filters
(e.g., Whatman GF/B) using a cell harvester. The filters were then washed rapidly with ice-
cold assay buffer to remove unbound radioligand.

e The filters were placed in scintillation vials, scintillation cocktail was added, and the
radioactivity was counted using a liquid scintillation counter.

Data Analysis: The raw data (counts per minute) were used to calculate the percentage of
specific binding at each concentration of VUF14738. The IC50 values (the concentration of
VUF14738 that inhibits 50% of the specific binding of the radioligand) were determined by non-
linear regression analysis using a one-site competition model. The Ki values were then
calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L}/Kd),
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: VUF14738 antagonism of the H3 receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay
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¢ To cite this document: BenchChem. [VUF14738: A Comparative Selectivity Profile Against
Histamine and Other GPCRs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613783#vufl4738-selectivity-profiling-against-
other-receptors]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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